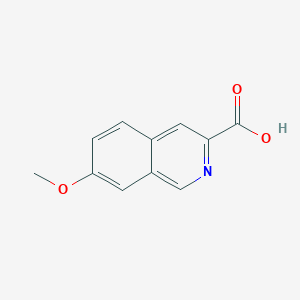

3-Isoquinolinecarboxylic acid, 7-methoxy-

Description

Significance of Isoquinoline (B145761) Alkaloids and Carboxylic Acids in Medicinal Chemistry Research

Isoquinoline alkaloids represent a large and diverse class of naturally occurring compounds that have long been a focal point of medicinal chemistry research. evitachem.comevitachem.com These compounds, characterized by a core isoquinoline structure, are biosynthesized in a wide variety of plant species. arctomsci.com Their significance stems from their vast range of potent biological activities, which include analgesic, antimicrobial, anticancer, and anti-inflammatory properties. evitachem.com Prominent examples like morphine and codeine, derived from the opium poppy, are well-known for their pain-relieving effects and have paved the way for the development of numerous synthetic analogs. evitachem.comarctomsci.com The rigid isoquinoline scaffold serves as a valuable framework for designing novel therapeutic agents by allowing for diverse substitutions that can modulate pharmacological activity. evitachem.com

Similarly, the carboxylic acid functional group is of paramount importance in drug design and medicinal chemistry. Its ability to participate in hydrogen bonding and electrostatic interactions often makes it a key component of a molecule's pharmacophore, the specific features responsible for its biological activity. The acidic nature of the carboxylic acid group can also enhance the water solubility of a drug molecule, a crucial factor for its absorption and distribution in the body. Furthermore, the carboxylic acid moiety is present in a multitude of approved drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics, highlighting its established role in successful therapeutic design. The combination of an isoquinoline nucleus with a carboxylic acid function, as seen in 3-isoquinolinecarboxylic acid derivatives, therefore presents a promising scaffold for the exploration of new drug candidates.

Historical Context of 3-Isoquinolinecarboxylic Acid Research and its Methoxy (B1213986) Derivatives

The history of isoquinoline synthesis dates back to the late 19th century with the development of methods like the Pomeranz–Fritsch reaction in 1893, which provided a foundational route to the isoquinoline core. Subsequent modifications, such as the Bobbitt modification, expanded the utility of these early synthetic strategies. While research into various isoquinoline derivatives has been ongoing for over a century, specific historical details and a clear timeline for the investigation of 3-Isoquinolinecarboxylic acid and its methoxy-substituted analogs are not well-documented in readily available literature.

Due to the lack of specific research data on 3-Isoquinolinecarboxylic acid, 7-methoxy-, it is not possible to provide detailed research findings, data tables, or an in-depth analysis of this particular compound as requested.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxyisoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-3-2-7-5-10(11(13)14)12-6-8(7)4-9/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVOLMIAFMVGMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CN=C(C=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Isoquinolinecarboxylic Acid, 7 Methoxy and Its Analogues

Classical and Modified Cyclization Reactions for Isoquinoline (B145761) Ring Formation

The formation of the isoquinoline ring system is a cornerstone of these syntheses, with several classical name reactions being routinely employed and modified to suit specific synthetic goals.

Pictet-Spengler Cyclization Approaches to Tetrahydroisoquinolinecarboxylic Acids

The Pictet-Spengler reaction is a robust method for the synthesis of tetrahydroisoquinolines, which are valuable precursors to fully aromatic isoquinolines. This reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization. ua.es For the synthesis of analogues of 3-isoquinolinecarboxylic acid, 7-methoxy-, a suitably substituted β-phenylethylamine is reacted with a glyoxylic acid equivalent.

An example of a closely related synthesis is that of 6-benzyloxy-7-methoxy-tetrahydroisoquinoline derivatives. acs.org In this approach, a β-(3-benzyloxy-4-methoxyphenyl)ethylamine is condensed with an appropriate aldehyde, and subsequent acid-catalyzed cyclization yields the tetrahydroisoquinoline core. The carboxylic acid functionality at the 3-position can be introduced by using glyoxylic acid or its esters as the carbonyl component. The resulting tetrahydroisoquinoline-3-carboxylic acid can then be aromatized in a subsequent step to yield the desired isoquinoline.

| Starting Material | Carbonyl Compound | Product | Reference |

| β-(3-Benzyloxy-4-methoxyphenyl)ethylamine | Glyoxylic acid | 6-Benzyloxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | acs.org |

Pomeranz-Fritsch-Bobbitt Cyclization and its Modifications in 3-Isoquinolinecarboxylic Acid Synthesis

The Pomeranz–Fritsch reaction, and its subsequent modifications like the Bobbitt cyclization, provides a direct route to the isoquinoline skeleton. nih.govresearchgate.net This method involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde (B42025) with an aminoacetaldehyde dialkyl acetal (B89532). nih.gov The Bobbitt modification involves the reduction of the intermediate Schiff base before cyclization, which often leads to improved yields for certain substrates. organic-chemistry.org

A notable application of this methodology is in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. nih.govmdpi.com In this multi-step synthesis, the Pomeranz-Fritsch-Bobbitt cyclization is the key step for forming the tetrahydroisoquinoline ring. nih.govmdpi.com While this example leads to a 1-carboxylic acid derivative, the strategy can be adapted for the synthesis of 3-isoquinolinecarboxylic acids by employing different starting materials. The synthesis of the target 7-methoxy-3-isoquinolinecarboxylic acid would involve the cyclization of an appropriately substituted aminoacetal precursor.

| Precursor | Reaction | Product | Reference |

| N-(2,2-Diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one | Pomeranz–Fritsch–Bobbitt Cyclization | (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | nih.govmdpi.com |

Bischler-Napieralski Cyclization and Subsequent Reductions for Isoquinolinecarboxylic Acid Precursors

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which are readily oxidized to the corresponding isoquinolines. nih.govresearchgate.netresearchgate.net The reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nih.gov

For the synthesis of 7-methoxy-3-isoquinolinecarboxylic acid precursors, a β-(4-methoxyphenyl)ethylamine derivative is first acylated to form an amide. This amide then undergoes the Bischler-Napieralski cyclization to yield a 3,4-dihydroisoquinoline (B110456). For instance, the treatment of N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide with POCl₃ results in the formation of 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline. nih.gov To obtain the desired 3-carboxylic acid, the substituent at the 1-position would be replaced with a group that can be converted to a carboxylic acid, or the carboxylic acid functionality would be introduced after the formation of the isoquinoline ring. The resulting 3,4-dihydroisoquinoline can be oxidized to the fully aromatic isoquinoline using various oxidizing agents, such as potassium permanganate (B83412) or palladium on carbon. organic-chemistry.org

| Amide Precursor | Cyclization Reagent | Dihydroisoquinoline Product | Reference |

| N-[2-(4-Methoxyphenyl)-ethyl]-4-methoxybenzamide | POCl₃ | 7-Methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | nih.gov |

Diastereoselective and Enantioselective Synthesis of 3-Isoquinolinecarboxylic Acid Derivatives

The development of stereoselective methods for the synthesis of chiral isoquinoline derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry.

Petasis Reaction in Stereoselective Isoquinolinecarboxylic Acid Formation

The Petasis reaction, a multicomponent reaction between an amine, a carbonyl compound, and an organoboronic acid, has emerged as a powerful tool for the stereoselective synthesis of α-amino acids, which can be precursors to chiral isoquinolinecarboxylic acids. mdpi.comnih.govnih.gov

A highly relevant example is the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.comnih.govnih.govdicp.ac.cn This synthesis cleverly combines the Petasis reaction with the Pomeranz-Fritsch-Bobbitt cyclization. The key step involves the Petasis reaction of a chiral aminoacetaldehyde acetal derived from (R)-phenylglycinol with 3,4-dimethoxyphenylboronic acid and glyoxylic acid. nih.govnih.gov This reaction proceeds with high diastereoselectivity to form a chiral morpholinone derivative, which is then converted to the target tetrahydroisoquinoline-1-carboxylic acid. nih.govnih.gov This strategy highlights the potential of the Petasis reaction for establishing the stereochemistry of isoquinolinecarboxylic acid analogues. By selecting the appropriate boronic acid and chiral amine, this methodology could be adapted for the synthesis of chiral 7-methoxy-3-isoquinolinecarboxylic acid derivatives.

| Amine | Boronic Acid | Carbonyl Compound | Key Intermediate | Final Product | Reference |

| (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol | 3,4-Dimethoxyphenylboronic acid | Glyoxylic acid | N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one | (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | mdpi.comnih.govnih.govdicp.ac.cn |

Asymmetric Hydrogenation Strategies for Chiral Isoquinolinecarboxylic Acid Preparation

Asymmetric hydrogenation is a highly efficient method for the preparation of chiral compounds from their prochiral precursors. In the context of isoquinolinecarboxylic acid synthesis, the asymmetric hydrogenation of an isoquinoline-3-carboxylate ester or a related enamine precursor can provide access to chiral tetrahydroisoquinoline-3-carboxylic acid derivatives with high enantiomeric excess.

The asymmetric hydrogenation of isoquinolines has been a subject of intense research. researchgate.netmdpi.comrsc.org Various chiral catalysts, particularly those based on rhodium and iridium with chiral phosphine (B1218219) ligands, have been developed for this purpose. nih.govrsc.org For instance, iridium-catalyzed asymmetric hydrogenation of 3,4-disubstituted isoquinolines has been reported to proceed with high enantioselectivity. nih.gov Similarly, rhodium-catalyzed asymmetric hydrogenation of isoquinolines, promoted by a strong Brønsted acid, has been shown to be highly effective. rsc.org

While a specific example for the asymmetric hydrogenation of 7-methoxy-isoquinoline-3-carboxylate is not prominently featured in the literature, the existing methodologies for related substrates provide a strong foundation for developing such a synthesis. The general approach would involve the preparation of ethyl 7-methoxyisoquinoline-3-carboxylate, followed by asymmetric hydrogenation using a suitable chiral catalyst system to yield the corresponding chiral tetrahydroisoquinoline-3-carboxylate.

| Substrate Type | Catalyst System | Product Type | Key Features | Reference |

| 3,4-Disubstituted Isoquinolines | Iridium-based catalyst | Chiral Tetrahydroisoquinolines | High enantioselectivity | nih.gov |

| Isoquinolines | Rhodium-thiourea chiral phosphine complex with HCl | Chiral Tetrahydroisoquinolines | High reactivity and enantioselectivity via anion binding | rsc.org |

| Isoquinolines activated by Chloroformates | Iridium/(S)-SEGPHOS | Chiral Tetrahydroisoquinolines | Activation of the isoquinoline ring | dicp.ac.cnglpbio.com |

Deracemization Techniques for Chiral 1,2,3,4-Tetrahydroisoquinoline (B50084) Carboxylic Acids

Optically pure 1,2,3,4-tetrahydroisoquinoline carboxylic acids are crucial intermediates for the synthesis of various bioactive molecules. researchgate.netnih.govresearchgate.net Deracemization, the process of converting a racemic mixture into a single enantiomer, is an attractive method for obtaining these chiral building blocks due to its potential for high yields and 100% theoretical conversion. researchgate.net Chemo-enzymatic approaches have proven particularly effective for this purpose.

A notable deracemization method employs a D-amino acid oxidase from Fusarium solani M-0718 (FsDAAO). researchgate.netresearchgate.net This enzyme exhibits broad substrate scope and excellent enantioselectivity, enabling the kinetic resolution of various racemic 1- and 3-carboxyl substituted tetrahydroisoquinolines. researchgate.net By combining the oxidative power of FsDAAO with a chemical reducing agent like ammonia-borane in a one-pot reaction, the undesired D-enantiomer is selectively oxidized to the corresponding imine, which is then non-selectively reduced back to the racemic starting material. This allows for the gradual conversion of the entire racemic mixture into the desired (S)-enantiomer, which is not acted upon by the enzyme. researchgate.net

This chemo-enzymatic cascade has been successfully applied to the preparative-scale deracemization of racemic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, achieving high yields and exceptional enantiomeric excess. researchgate.net

Table 1: Chemo-enzymatic Deracemization of Tetrahydroisoquinoline Carboxylic Acids using FsDAAO

| Substrate | Product | Isolated Yield (%) | Enantiomeric Excess (ee %) |

| rac-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | (S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | 82 | >99 |

| rac-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | 73 | >99 |

Data sourced from Wu and colleagues' research on FsDAAO-mediated deracemization. researchgate.netresearchgate.net

Another related strategy is the chemoenzymatic kinetic resolution of esters of these acids. For instance, both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, an analogue of the 7-methoxy-3-carboxylic acid scaffold, have been prepared in high yields through the kinetic resolution of the corresponding racemic ethyl ester. researchgate.netnih.govresearchgate.net

Novel Synthetic Routes and Conditions for 3-Isoquinolinecarboxylic Acid Analogues

Recent advancements in synthetic organic chemistry have led to the development of novel and efficient routes for constructing the isoquinoline and related quinoline (B57606) frameworks. These methods often employ one-pot, multicomponent, or metal-catalyzed strategies to enhance molecular complexity and improve reaction efficiency.

One-Pot and Multicomponent Reactions in Isoquinolinecarboxylic Acid Synthesis

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. beilstein-journals.orgnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and operational simplicity. beilstein-journals.org Several MCRs have been adapted for the synthesis of heterocyclic carboxylic acids, which can be considered analogues or precursors to the 3-isoquinolinecarboxylic acid framework.

The Doebner reaction, a classic MCR, provides a route to quinoline-4-carboxylic acids by reacting an aromatic amine, an aldehyde, and pyruvic acid. nih.gov This methodology has been utilized in a facile, one-pot synthesis of a quinolinecarboxylic acid-linked covalent organic framework (QCA-COF), demonstrating its utility in modern materials science. nih.gov The reaction proceeds by combining the components under solvothermal conditions with a catalyst like sulfamic acid, significantly shortening reaction times compared to previous methods. nih.gov

Another relevant example is the one-pot, three-component synthesis of 2-substituted-quinazoline-4-carboxylic acids. dergipark.org.trhacettepe.edu.tr This process starts with the alkaline hydrolysis of isatin (B1672199) to form a (2-aminophenyl)-oxo-acetic acid salt, which then undergoes a condensation reaction with an aldehyde and ammonium (B1175870) acetate (B1210297) in the same pot to yield the final product. dergipark.org.trhacettepe.edu.tr

While not directly yielding 3-isoquinolinecarboxylic acids, these MCRs highlight a strategic approach to building complex heterocyclic carboxylic acids. The principles of the Doebner or Pfitzinger reactions could potentially be adapted to isoquinoline synthesis by utilizing different starting materials that favor the isoquinoline ring closure.

Table 2: Examples of Multicomponent Reactions for Heterocyclic Carboxylic Acid Synthesis

| Reaction Name/Type | Starting Materials | Product Type | Key Features |

| Doebner Reaction | Aromatic Amine, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | One-pot synthesis of quinoline frameworks. nih.gov |

| Isatin-based 3-CR | Isatin (hydrolyzed), Aldehyde, Ammonium Acetate | Quinazoline-4-carboxylic acid | One-pot, three-component condensation. dergipark.org.trhacettepe.edu.tr |

| GBB-initiated sequence | Aminopyridine, Furan-2-carbaldehyde, Isocyanide | Imidazopyridine-fused isoquinolinone | MCR followed by intramolecular cyclization. beilstein-journals.org |

Metal-Catalyzed Coupling Approaches to Isoquinolinecarboxylic Acid Frameworks

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, providing direct and efficient methods for C-H activation and bond formation. nih.gov Palladium and rhodium are prominent catalysts in the construction of the isoquinoline core.

Rhodium-Catalyzed Syntheses: Rhodium(III)-catalyzed C-H activation is a powerful strategy for isoquinoline synthesis. One approach involves the cascade C-H activation and cyclization of benzimidates with allyl carbonates, which act as a C2 synthon, to produce isoquinoline derivatives with the liberation of hydrogen gas. rsc.org Another efficient method utilizes the coupling of arylhydrazines with internal alkynes, where the hydrazine (B178648) moiety serves as a simple directing group, followed by N-N bond cleavage. nih.gov These reactions are characterized by their high efficiency and mild conditions. nih.gov

Palladium-Catalyzed Syntheses: Palladium catalysts offer a versatile toolkit for constructing isoquinoline and isoquinolinone scaffolds.

Aminocarbonylation: The palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) with various amines provides a direct route to isoquinoline-1-carboxamides. mdpi.com This reaction proceeds under mild conditions (1 bar CO, 50 °C) and can be adapted for amines with lower basicity by using bidentate ligands like XantPhos. mdpi.com While this method functionalizes the C1 position, it demonstrates the feasibility of introducing a carbonyl group onto the isoquinoline ring.

C-H Activation/Annulation: The palladium-catalyzed C-H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters has been developed for the synthesis of 3,4-substituted hydroisoquinolones. mdpi.com This strategy provides good yields and excellent regioselectivity under relatively mild conditions. mdpi.com

These metal-catalyzed methods provide robust platforms for accessing the isoquinoline framework. By selecting appropriately substituted starting materials, such as a meta-methoxy substituted benzamide (B126) or benzimidate, and a coupling partner that can be converted to a carboxylic acid, these strategies could be tailored for the synthesis of 3-isoquinolinecarboxylic acid, 7-methoxy-.

Table 3: Overview of Metal-Catalyzed Approaches to Isoquinoline Frameworks

| Catalyst System (Metal/Ligand) | Starting Materials | Product Type | Key Transformation |

| [RhCpCl₂]₂ | Benzimidate, Allyl carbonate | Isoquinoline derivative | C-H Activation / Cyclization rsc.org |

| [RhCpCl₂]₂ / AgSbF₆ | Arylhydrazine, Internal alkyne | Isoquinoline | C-H Activation / N-N Cleavage nih.gov |

| Pd(OAc)₂ / PPh₃ or XantPhos | 1-Iodoisoquinoline, Amine, CO | Isoquinoline-1-carboxamide | Aminocarbonylation mdpi.com |

| Pd₂(dba)₃ / Ligand | ortho-halo benzaldehyde, Ketone | Polysubstituted Isoquinoline | α-Arylation / Cyclization nih.gov |

| Pd(OAc)₂ / DIPEA | N-methoxy benzamide, 2,3-Allenoic acid ester | 3,4-Dihydroisoquinolin-1(2H)-one | C-H Activation / Annulation mdpi.com |

Chemical Reactivity and Derivatization Strategies of 3 Isoquinolinecarboxylic Acid, 7 Methoxy

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position is a key site for derivatization. Its reactivity is typical of aromatic carboxylic acids, allowing for transformations such as esterification, amidation, and decarboxylation.

The conversion of the carboxylic acid to esters and amides is a fundamental strategy for modifying the compound's properties. These reactions proceed through the activation of the carboxyl group, followed by nucleophilic attack by an alcohol or amine.

Esterification: This process involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using coupling agents. For instance, esterification with methanol (B129727) under acidic conditions would yield the corresponding methyl ester. nih.gov Heterogeneous catalysts can also be employed under solventless conditions for such transformations. manchester.ac.uk

Amidation: The formation of amides requires activating the carboxylic acid, often by converting it into a more reactive species like an acid chloride or by using peptide coupling reagents. General amidation protocols often involve coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction with a primary or secondary amine. mdpi.comresearchgate.net

| Reaction | Reagent(s) | Product Type |

| Esterification | Methanol, H₂SO₄ | Methyl Ester |

| Esterification | Ethanol, DCC, DMAP | Ethyl Ester |

| Amidation | Ammonia, EDC, HOBt | Primary Amide |

| Amidation | Benzylamine, DCC | N-Benzyl Amide |

| Amidation | Morpholine, HATU | N-Morpholinyl Amide |

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide. wikipedia.org While this process is often thermodynamically favorable, it typically requires significant energy input in the form of heat for aromatic carboxylic acids unless an electron-withdrawing group is present to stabilize the resulting carbanion intermediate. nih.govmasterorganicchemistry.com

The decarboxylation of isoquinolinecarboxylic acids can be challenging due to the stability of the aromatic ring. The reaction generally proceeds under harsh conditions, such as high temperatures, sometimes in the presence of a copper catalyst. The mechanism involves the loss of CO₂ to form an aryl anion intermediate, which is then protonated by a solvent or other proton source to yield the decarboxylated isoquinoline (B145761). The stability of this intermediate is crucial for the reaction to proceed. For 3-Isoquinolinecarboxylic acid, 7-methoxy-, heating would be required to yield 7-methoxyisoquinoline (B1361142). The rate of decarboxylation can be influenced by factors such as the solvent and the specific stereochemistry of the molecule. rsc.org

Different decarboxylation pathways exist, including heterolytic and homolytic bond-breaking mechanisms. nih.gov In many cases, the reaction can be facilitated by specific enzymes known as decarboxylases, though chemical methods are more common in synthetic organic chemistry. wikipedia.orgnih.gov

Transformations of the Isoquinoline Ring System

The isoquinoline core itself is amenable to various transformations, including reactions at the ring nitrogen and electrophilic or nucleophilic substitutions on the aromatic rings.

The lone pair of electrons on the isoquinoline nitrogen atom makes it nucleophilic, allowing it to react with various electrophiles.

N-Alkylation: This reaction involves treating the isoquinoline with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or a sulfate, to form a quaternary isoquinolinium salt. mdpi.comjuniperpublishers.com The presence of the methoxy (B1213986) group on the benzene (B151609) ring does not significantly hinder this reaction. For example, reacting 3-Isoquinolinecarboxylic acid, 7-methoxy- with methyl iodide would yield N-methyl-7-methoxy-3-carboxyisoquinolinium iodide. Such reactions can be performed using various bases like sodium hydroxide (B78521) or cesium carbonate in solvents like DMF. mdpi.comjuniperpublishers.com

N-Acylation: While direct N-acylation of the isoquinoline nitrogen is less common than for its non-aromatic, reduced counterparts (like tetrahydroisoquinolines), it can be achieved under specific conditions. More commonly, the isoquinoline is first reduced to a 1,2-dihydroisoquinoline, which then readily undergoes N-acylation. Alternatively, reaction with acyl halides in the presence of a Lewis acid can lead to N-acylation. Another important reaction is the formation of N-oxides by treating the isoquinoline with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA). youtube.com

| Reaction | Reagent(s) | Product Type |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methylisoquinolinium Salt |

| N-Alkylation | Benzyl Bromide (BnBr) | N-Benzylisoquinolinium Salt |

| N-Alkylation | Ethyl Chloroacetate | N-Carboethoxymethylisoquinolinium Salt |

| N-Oxide Formation | m-CPBA | Isoquinoline N-Oxide |

Electrophilic aromatic substitution on the isoquinoline ring is influenced by the directing effects of the existing substituents and the inherent reactivity of the ring system. The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. thieme-connect.de Conversely, the benzene ring is activated by the electron-donating 7-methoxy group.

The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the positions ortho to the methoxy group are C-6 and C-8. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to occur preferentially at the C-8 position, as the C-6 position may experience some steric hindrance.

Nucleophilic aromatic substitution, such as the Chichibabin reaction, typically occurs on the electron-deficient pyridine ring, often at the C-1 position. youtube.com The presence of the carboxylic acid at C-3 and the methoxy group at C-7 would influence the regioselectivity of such reactions.

Isoquinoline derivatives can undergo fascinating ring expansion and rearrangement reactions, leading to larger heterocyclic systems. These transformations often provide access to novel molecular scaffolds. For example, certain dihydroisoquinoline derivatives can react with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield ring-expanded products such as 2-benzazocines. electronicsandbooks.com Similarly, oxidative conditions can induce ring expansion of isoquinoline enamides, leading to the formation of 3-benzazepine derivatives. acs.org These reactions typically proceed through complex mechanistic pathways involving cycloadditions and subsequent rearrangements, offering a powerful tool for constructing medium-sized nitrogen-containing rings from the isoquinoline framework.

Functional Group Interconversions on 3-Isoquinolinecarboxylic Acid, 7-methoxy- and its Analogues

The chemical reactivity of 3-Isoquinolinecarboxylic acid, 7-methoxy- is primarily centered around its two main functional groups: the carboxylic acid at the 3-position and the methoxy group at the 7-position. These sites allow for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives. The reactivity of the isoquinoline ring itself also presents opportunities for modification, although transformations of the carboxylic acid and methoxy moieties are more common derivatization strategies.

The carboxylic acid group is a versatile handle for transformations such as esterification, amidation, and reduction. These reactions allow for the introduction of various substituents, which can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. For instance, conversion to esters or amides can alter the molecule's ability to interact with biological targets.

The methoxy group at the 7-position can also be a site for chemical modification, most notably through demethylation to reveal a hydroxyl group. This phenolic hydroxyl group can then serve as a point for further derivatization, such as etherification or esterification, expanding the chemical space accessible from the parent molecule. The presence of the methoxy group also influences the reactivity of the isoquinoline ring towards electrophilic substitution, although such reactions are less frequently employed as a primary derivatization strategy compared to modifications of the functional groups.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid functionality of 3-Isoquinolinecarboxylic acid, 7-methoxy- is readily converted into a variety of other functional groups. Standard organic synthesis methodologies can be applied to achieve these transformations.

Esterification: The formation of esters is a common derivatization of carboxylic acids. In the case of 3-Isoquinolinecarboxylic acid, 7-methoxy-, esterification can be achieved under acidic conditions with an appropriate alcohol. For example, reaction with methanol in the presence of a catalytic amount of sulfuric acid would yield the corresponding methyl ester. This transformation is often performed to protect the carboxylic acid group or to enhance the lipophilicity of the molecule.

Amidation: The synthesis of amides from 3-Isoquinolinecarboxylic acid, 7-methoxy- can be accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with a primary or secondary amine to form the desired amide. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly couple the carboxylic acid with an amine, avoiding the need for the more reactive acyl chloride intermediate.

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent. The resulting hydroxymethyl group at the 3-position of the isoquinoline ring offers a new site for further functionalization, such as conversion to halides or ethers.

Reactions Involving the Methoxy Group

The methoxy group at the 7-position is relatively stable, but it can be cleaved under specific conditions to yield the corresponding phenol (B47542).

Demethylation: The cleavage of the methyl ether can be achieved using strong acids such as hydrobromic acid (HBr) or boron tribromide (BBr₃). This reaction converts the 7-methoxy group into a 7-hydroxy group, providing a new reactive site for further derivatization. For example, the resulting phenol can undergo O-alkylation or O-acylation to introduce a wide variety of substituents. Reagents like 3-mercaptopropionic acid have also been shown to be effective for the demethylation of aromatic methyl ethers. google.com

Reactions Involving the Isoquinoline Ring

While derivatization of the existing functional groups is more common, the isoquinoline ring system itself can undergo reactions. The electron-donating nature of the methoxy group can influence the regioselectivity of electrophilic aromatic substitution reactions. However, the presence of the nitrogen atom in the ring deactivates it towards electrophilic attack, making such reactions challenging. Conversely, the ring is more susceptible to nucleophilic substitution, particularly at positions activated by the ring nitrogen.

Advanced Spectroscopic and Chromatographic Characterization of 3 Isoquinolinecarboxylic Acid, 7 Methoxy and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional correlation spectra, the chemical environment, connectivity, and spatial relationships of atoms within the molecule can be established.

The ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule. The predicted chemical shifts for 3-Isoquinolinecarboxylic acid, 7-methoxy- are based on the known values for isoquinoline (B145761), adjusted for the electronic effects of the substituents. chemicalbook.comchemicalbook.comnih.gov The carboxylic acid group at the C-3 position is electron-withdrawing, which tends to deshield (shift downfield) nearby protons and carbons, particularly H-4 and H-1. Conversely, the methoxy (B1213986) group at C-7 is electron-donating through resonance, causing an upfield shift (shielding) for protons and carbons on the benzene (B151609) ring, especially at the ortho (H-6, H-8) and para (H-5) positions. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift (10-13 ppm). libretexts.org

Predicted ¹H NMR Data for 3-Isoquinolinecarboxylic acid, 7-methoxy-

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-1 | ~9.3 | s | Deshielded by adjacent nitrogen and C-3 substituent. |

| H-4 | ~8.5 | s | Deshielded by adjacent C-3 substituent. |

| H-5 | ~8.0 | d | Ortho coupling to H-6. |

| H-6 | ~7.3 | dd | Ortho coupling to H-5, meta coupling to H-8. Shielded by OCH₃. |

| H-8 | ~7.5 | d | Meta coupling to H-6. Shielded by OCH₃. |

| 7-OCH₃ | ~4.0 | s | Typical shift for an aryl methoxy group. |

| 3-COOH | ~12.0 | br s | Acidic proton, often broad and may exchange with D₂O. |

Predicted ¹³C NMR Data for 3-Isoquinolinecarboxylic acid, 7-methoxy-

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-1 | ~152 | Adjacent to nitrogen. |

| C-3 | ~145 | Attached to carboxylic acid. |

| C-4 | ~122 | - |

| C-4a | ~135 | Quaternary carbon. |

| C-5 | ~129 | - |

| C-6 | ~107 | Shielded by OCH₃. |

| C-7 | ~162 | Attached to OCH₃. |

| C-8 | ~120 | Shielded by OCH₃. |

| C-8a | ~128 | Quaternary carbon. |

| 7-OCH₃ | ~56 | Methoxy carbon. |

| 3-COOH | ~168 | Carbonyl carbon, typically deshielded. libretexts.org |

While 1D NMR provides initial assignments, 2D NMR experiments are crucial for confirming the molecular structure by revealing through-bond and through-space correlations. princeton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 3-Isoquinolinecarboxylic acid, 7-methoxy-, a key COSY correlation would be observed between H-5 and H-6, confirming their adjacent positions on the benzene ring. A weaker, four-bond (meta) coupling might be visible between H-6 and H-8.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum by linking it to an already assigned proton. For instance, the proton signal at ~4.0 ppm would correlate to the carbon signal at ~56 ppm, confirming the assignment of the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two to four bonds. thieme-connect.de This technique is particularly useful for identifying quaternary carbons and confirming the placement of substituents. Key expected HMBC correlations for 3-Isoquinolinecarboxylic acid, 7-methoxy- would include:

The methoxy protons (~4.0 ppm) correlating to C-7 (~162 ppm).

H-1 (~9.3 ppm) correlating to the carboxylic carbon (~168 ppm) and C-8a (~128 ppm).

H-4 (~8.5 ppm) correlating to the carboxylic carbon (~168 ppm) and C-5 (~129 ppm).

H-6 (~7.3 ppm) correlating to C-8 (~120 ppm) and C-4a (~135 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing information about the molecule's three-dimensional structure. A critical NOESY correlation would be expected between the methoxy protons and the H-6 and H-8 protons, confirming the methoxy group's position at C-7.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically within 5 ppm), which allows for the determination of a compound's elemental formula. uci.eduoregonstate.edu For 3-Isoquinolinecarboxylic acid, 7-methoxy-, the molecular formula is C₁₁H₉NO₃. HRMS analysis would be used to confirm this composition by comparing the experimentally measured exact mass to the theoretically calculated value. youtube.com A measured value within 0.003 mass units of the calculated value is generally accepted as strong evidence for the proposed formula. oregonstate.edu

HRMS Data for C₁₁H₉NO₃

| Ion Species | Calculated Exact Mass (Da) | Notes |

|---|---|---|

| [M+H]⁺ | 204.06552 | Protonated molecule, commonly observed in positive ion ESI-MS. |

| [M-H]⁻ | 202.05097 | Deprotonated molecule, common for carboxylic acids in negative ion ESI-MS. |

| [M+Na]⁺ | 226.04746 | Sodium adduct, often observed in ESI-MS. |

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. nih.gov It is an indispensable tool for assessing the purity of a sample and confirming the identity of the main component. For a polar compound like 3-Isoquinolinecarboxylic acid, 7-methoxy-, reversed-phase HPLC is commonly employed. However, the carboxylic acid functional group can lead to poor retention on standard C18 columns. mdpi.com

To overcome this, several strategies can be employed:

Acidified Mobile Phase: Adding a small amount of an acid like formic acid or acetic acid to the mobile phase (e.g., water/acetonitrile) suppresses the ionization of the carboxylic acid, making it less polar and improving its retention on the reversed-phase column.

Negative Ion Mode Detection: Electrospray ionization (ESI) in negative ion mode is often preferred for analyzing carboxylic acids, as they readily deprotonate to form a stable [M-H]⁻ ion, leading to high sensitivity. researchgate.net

Derivatization: In some cases, the carboxylic acid can be chemically derivatized to a less polar ester or amide, which improves its chromatographic behavior and can enhance ionization efficiency. nih.govresearchgate.net

An LC-MS analysis would provide a chromatogram showing the retention time of the compound and a corresponding mass spectrum to confirm its molecular weight, thereby verifying both its identity and purity in a single run.

Chromatographic Methodologies for Purity and Isomer Separation

High-performance liquid chromatography (HPLC) is the primary technique for determining the purity of 3-Isoquinolinecarboxylic acid, 7-methoxy-, and for separating it from potential positional isomers. Positional isomers, such as 5-methoxy-, 6-methoxy-, or 8-methoxy-3-isoquinolinecarboxylic acid, have the same molecular weight and similar polarities, making their separation challenging. chemicalbook.com

The separation of these aromatic isomers typically relies on subtle differences in their interactions with the stationary phase. nacalai.com A reversed-phase C18 column is a common starting point, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). bohrium.com Method development to achieve baseline separation of all isomers would involve optimizing several parameters: researchgate.net

Mobile Phase Composition: Varying the ratio of organic solvent to water.

pH: Adjusting the pH of the aqueous component of the mobile phase can alter the ionization state of the carboxylic acid and the aromatic amine, significantly impacting retention and selectivity.

Stationary Phase Chemistry: While C18 is common, other stationary phases, such as those with phenyl or pentafluorophenyl (PFP) ligands, can offer different selectivities for aromatic compounds through π-π interactions. chromforum.org

The purity of the final compound is typically determined by integrating the peak area of the main component and expressing it as a percentage of the total area of all peaks in the chromatogram, as detected by a UV detector set to an appropriate wavelength (e.g., 254 nm).

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis and purification of 3-Isoquinolinecarboxylic acid, 7-methoxy- and its derivatives due to its high resolution and versatility. Reversed-phase HPLC is particularly well-suited for these moderately polar aromatic compounds.

In a typical reversed-phase setup, a non-polar stationary phase, most commonly a C18 (octadecylsilane) column, is used. nih.gov The mobile phase consists of a mixture of an organic solvent, such as acetonitrile or methanol, and water. To ensure good peak shape and reproducibility for acidic analytes like isoquinolinecarboxylic acids, the mobile phase is often acidified with additives like formic acid or trifluoroacetic acid. This suppresses the ionization of the carboxylic acid group, leading to more consistent retention and sharper peaks.

Detection is typically achieved using a UV-Vis detector, as the isoquinoline ring system possesses a strong chromophore that absorbs UV light. The selection of the detection wavelength is optimized to the absorbance maximum of the analyte to ensure high sensitivity. Gradient elution, where the proportion of the organic solvent is gradually increased over time, is frequently employed to separate compounds with a range of polarities in a single analytical run. nih.gov This method is not only used for assessing the purity of a sample but is also scalable for preparative HPLC to isolate and purify the target compound from reaction mixtures.

| Parameter | Condition |

|---|---|

| Stationary Phase | Reversed-Phase C18 (5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

| Detection | UV Absorbance at ~254 nm or ~280 nm |

| Injection Volume | 5-20 µL |

Chiral HPLC for Enantiomeric Purity Determination of Isoquinolinecarboxylic Acid Derivatives

While 3-Isoquinolinecarboxylic acid, 7-methoxy- is itself achiral, many of its derivatives, particularly those synthesized for pharmacological applications, may contain stereocenters. Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess) of these chiral derivatives.

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for a broad range of compounds, including chiral acids. researchgate.net The principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These complexes have different energies and stabilities, resulting in different retention times for the two enantiomers.

Another powerful approach for acidic compounds involves the use of anion-exchanger type CSPs. chiraltech.com These phases utilize a chiral selector, such as quinine (B1679958) or quinidine (B1679956) derivatives, which interacts with the acidic analyte through ion-pairing and other intermolecular forces like hydrogen bonding and π-π stacking. chiraltech.com The choice of mobile phase, which can range from polar organic solvents like methanol to mixtures of alkanes and alcohols (normal-phase mode), is crucial for optimizing the separation. researchgate.net

| Parameter | Condition |

|---|---|

| Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) or Anion-exchanger type (e.g., quinine-based) |

| Mobile Phase | Polar Organic Mode: Methanol or Ethanol with acidic/basic additives Normal Phase Mode: Hexane/Isopropanol |

| Flow Rate | 0.5-1.0 mL/min |

| Column Temperature | Controlled, often sub-ambient to enhance resolution (e.g., 10-25 °C) |

| Detection | UV Absorbance |

Gas Chromatography (GC) for Analysis of Volatile Isoquinolinecarboxylic Acid Derivatives

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. researchgate.net Direct analysis of carboxylic acids like 3-Isoquinolinecarboxylic acid, 7-methoxy- by GC is challenging due to their low volatility and high polarity, which can lead to poor peak shapes and strong adsorption on the column. scholaris.cachromatographyonline.com Therefore, derivatization to convert the polar carboxylic acid group into a less polar, more volatile functional group is a necessary prerequisite.

Common derivatization strategies include:

Esterification: Conversion of the carboxylic acid to an ester, typically a methyl or ethyl ester, using reagents like diazomethane, or an alcohol in the presence of an acid catalyst.

Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ester. lmaleidykla.lt This is a widely used and effective method for many polar functional groups. colostate.edu

Once derivatized, the compound can be analyzed on a GC system, typically equipped with a non-polar or mid-polarity capillary column (e.g., 5% phenyl-polydimethylsiloxane). Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred detection method, as it provides not only quantitative data but also mass spectra that can confirm the identity of the derivative through its characteristic fragmentation pattern. nih.gov

| Parameter | Condition |

|---|---|

| Derivatization | Silylation (e.g., with BSTFA) or Esterification (e.g., to methyl ester) |

| GC Column | DB-5ms, HP-5ms, or similar non-polar capillary column (30 m x 0.25 mm ID) |

| Carrier Gas | Helium, constant flow |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C at 10 °C/min) |

| Injection Mode | Split/Splitless |

| Detector | Mass Spectrometer (MS) |

Complementary Spectroscopic and Diffraction Techniques

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 3-Isoquinolinecarboxylic acid, 7-methoxy- is expected to show several characteristic absorption bands corresponding to its constituent parts.

The most prominent feature for a carboxylic acid is the extremely broad O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹. spectroscopyonline.com This broadening is a result of strong hydrogen bonding, often leading to the formation of dimers in the solid state or in concentrated solutions. The C=O stretching vibration of the carboxylic acid group gives rise to a strong, sharp band, usually found between 1725 and 1700 cm⁻¹. spectroscopyonline.com The presence of the methoxy group (-OCH₃) will be indicated by C-H stretching vibrations around 2950-2850 cm⁻¹ and a characteristic C-O stretching band. researchgate.net The aromatic isoquinoline ring will produce C=C and C=N stretching vibrations in the 1620-1450 cm⁻¹ region and aromatic C-H stretching peaks just above 3000 cm⁻¹.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300 - 2500 (very broad) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Methoxy C-H | Stretch | 2950 - 2850 |

| Carboxylic Acid C=O | Stretch | 1725 - 1700 (strong) |

| Aromatic C=C / C=N | Stretch | 1620 - 1450 |

| Carboxylic Acid C-O | Stretch | 1320 - 1210 |

| Methoxy (Ether) C-O | Stretch | ~1250 (asymmetric) & ~1040 (symmetric) |

| Carboxylic Acid O-H | Bend (Out-of-plane) | 950 - 910 (broad) |

X-ray Crystallographic Analysis for Absolute Stereochemistry and Conformation

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For a chiral derivative of 3-Isoquinolinecarboxylic acid, 7-methoxy-, single-crystal X-ray diffraction provides an unambiguous determination of its absolute stereochemistry (i.e., the R or S configuration at each chiral center). nih.gov

For the achiral parent compound, a crystal structure analysis would reveal detailed information about its molecular geometry, including bond lengths, bond angles, and torsion angles. It would confirm the planarity of the isoquinoline ring system and show the conformation of the methoxy and carboxylic acid substituents relative to the ring. Furthermore, this technique elucidates the intermolecular interactions that govern the crystal packing, such as the hydrogen-bonding patterns. Carboxylic acids frequently form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between two molecules. mdpi.com The analysis of a novel antibiotic with a related tetrahydroazepino[1,2-b]isoquinoline-carboxylic acid core has demonstrated the power of this technique in defining complex molecular skeletons. rsc.org

| Parameter | Description |

|---|---|

| Absolute Stereochemistry | Unambiguous assignment of R/S configuration for chiral derivatives. |

| Molecular Geometry | Precise bond lengths, bond angles, and torsion angles. |

| Conformation | Spatial orientation of substituents (methoxy, carboxylic acid). |

| Crystal Packing | Arrangement of molecules in the unit cell. |

| Intermolecular Interactions | Identification of hydrogen bonds, π-π stacking, and other non-covalent forces. |

| Crystallographic Data | Crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is directly related to its conjugated π-electron system. The extended aromatic system of 3-Isoquinolinecarboxylic acid, 7-methoxy- is expected to produce strong absorption bands in the UV region of the electromagnetic spectrum.

The spectrum will be characterized by intense absorptions arising from π → π* transitions within the isoquinoline ring. Isoquinoline itself typically displays multiple absorption bands, often referred to as α, p, and β bands, analogous to other aromatic systems. The presence of substituents—the electron-donating methoxy group and the electron-withdrawing carboxylic acid group—will influence the energy of these transitions, typically causing a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or "red" shift). The exact position and intensity of these bands can be sensitive to the solvent polarity and pH, as changes in the ionization state of the carboxylic acid group can alter the electronic structure of the molecule. This technique is valuable for confirming the presence of the aromatic core and is the basis for quantitative analysis using HPLC with UV detection.

| Transition Type | Associated Chromophore | Approximate λmax Region (nm) |

|---|---|---|

| π → π | Isoquinoline aromatic system | 220 - 350 |

| n → π | Carbonyl group (C=O) | Often weak and may be obscured by stronger π → π* bands |

Theoretical and Computational Investigations on 3 Isoquinolinecarboxylic Acid, 7 Methoxy

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental in elucidating the intrinsic electronic properties of a molecule, which in turn govern its reactivity and potential as a drug candidate. Methodologies such as Density Functional Theory (DFT) and Ab Initio Molecular Orbital Theory provide a quantum mechanical lens to inspect the behavior of electrons within the 3-Isoquinolinecarboxylic acid, 7-methoxy- scaffold.

Density Functional Theory (DFT) Calculations on Isoquinolinecarboxylic Acid Systems

Density Functional Theory (DFT) has become a powerful tool for studying the electronic structure and reactivity of molecules. mdpi.com It is particularly useful for calculating various molecular properties and reactivity descriptors. mdpi.com For systems analogous to 3-Isoquinolinecarboxylic acid, 7-methoxy-, such as other quinoline (B57606) carboxylic acid derivatives, DFT calculations at the B3LYP/6-311++G(2d,2p) level of theory have been used to determine global reactivity descriptors. researchgate.net These descriptors help in understanding the chemical behavior of the molecule.

Key reactivity descriptors that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com

Other important parameters derived from DFT calculations are:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

For a related compound, 5-methoxy-1H-indole-2-carboxylic acid, DFT calculations were performed to analyze its structure and intermolecular interactions, demonstrating the utility of this method in understanding the solid-state properties of similar molecules. mdpi.com The table below illustrates typical reactivity descriptors that can be calculated for a molecule like 3-Isoquinolinecarboxylic acid, 7-methoxy-, based on DFT studies of analogous compounds.

Table 1: Calculated Reactivity Descriptors from DFT Studies on Analogous Systems

| Parameter | Definition | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (Egap) | ELUMO - EHOMO | Indicator of chemical reactivity and stability |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to deformation of electron cloud |

| Electrophilicity (ω) | μ2 / 2η (where μ is chemical potential) | Quantifies electrophilic nature |

Ab Initio Molecular Orbital Theory for Understanding Electronic Properties

Ab initio molecular orbital methods are computational chemistry techniques based on quantum mechanics that are not dependent on experimental data for their basic parameters. dtic.mil These "first-principles" calculations solve the Schrödinger equation to provide a detailed picture of the electronic distribution within a molecule. youtube.com This allows for the prediction of molecular structures, energies, and other electronic properties. dtic.milnih.gov

This theoretical approach provides a qualitative estimation of the shapes and relative energies of molecular orbitals and approximates the spatial distribution of electron density. dtic.mil For a molecule like 3-Isoquinolinecarboxylic acid, 7-methoxy-, ab initio methods can be used to:

Determine the optimized molecular geometry.

Calculate the energies of molecular orbitals (bonding, anti-bonding, and non-bonding).

Predict electronic properties such as dipole moment and polarizability.

Analyze the nature of chemical bonds and intermolecular interactions.

High-level ab initio calculations can yield highly accurate results for properties like interaction energies and electron binding energies. nih.gov These methods are computationally intensive but provide a fundamental understanding of the electronic behavior that underpins the molecule's chemical and biological activity. dtic.mil

Molecular Modeling for Ligand-Target Interactions

Molecular modeling is a cornerstone of modern drug discovery, enabling the visualization and analysis of how a ligand, such as a 3-isoquinolinecarboxylic acid derivative, interacts with its biological target, typically a protein.

Molecular Docking Studies of 3-Isoquinolinecarboxylic Acid Derivatives with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. samipubco.com It is widely used to understand the binding mechanism of ligands with their protein targets. nih.govmdpi.com For derivatives of isoquinoline (B145761) and quinoline, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding modes.

For instance, docking studies on novel 5-oxo-imidazoline derivatives against the Polo-Like Kinase 1 (PLK1) enzyme were performed to investigate their binding interactions. samipubco.com Similarly, 3-methoxy flavone (B191248) derivatives were docked into the binding pockets of the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR) to understand their anticancer activity. nih.gov These studies typically report a binding affinity or docking score, which is an estimation of the binding free energy. A lower binding energy generally indicates a more stable protein-ligand complex. nih.gov

The docking process involves:

Preparation of the protein target, often from a crystal structure obtained from the Protein Data Bank (PDB). This includes removing water molecules, adding hydrogen atoms, and defining the binding site. samipubco.com

Generation of multiple conformations of the ligand.

Positioning the ligand conformations within the protein's active site and scoring them based on a scoring function that evaluates intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The table below shows hypothetical docking results for 3-Isoquinolinecarboxylic acid, 7-methoxy- derivatives against a kinase target, based on data from similar studies.

Table 2: Example Molecular Docking Results for Isoquinoline Derivatives against a Kinase Target

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

|---|---|---|---|

| Derivative A | -9.8 | LYS72, GLU91, LEU144 | 2 |

| Derivative B | -9.2 | LYS72, ASP145 | 1 |

| Derivative C | -8.5 | LEU24, VAL32, ALA55 | 0 (hydrophobic interactions) |

| Reference Inhibitor | -10.5 | LYS72, GLU91, ASP145 | 3 |

Molecular Dynamics Simulations to Investigate Ligand-Protein Binding Conformations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. uni-muenchen.de MD simulations are crucial for assessing the stability of a ligand-protein complex and understanding the conformational changes that may occur upon binding. nih.gov

In a typical MD simulation study, the docked complex is placed in a simulated physiological environment (e.g., a water box with ions). The forces on each atom are calculated using a force field, and Newton's laws of motion are applied to predict the trajectory of the atoms over a specific period, often nanoseconds. uni-muenchen.de

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position. A stable RMSD value over time suggests a stable complex. researchgate.net

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein. researchgate.net

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and protein throughout the simulation. researchgate.net

Radius of Gyration (Rg): To evaluate the compactness of the protein structure. researchgate.net

For example, MD simulations were performed on 3-methoxy flavone derivatives complexed with ER-α and EGFR, which proved the stability of the ligand-protein complexes. nih.gov Another study used adiabatic-bias molecular dynamics (ABMD) simulations to investigate the unbinding kinetics of antagonists from the muscarinic M3 receptor, revealing the impact of specific mutations on the ligand's residence time. nih.gov

Structure-Based Design Principles Applied to Isoquinolinecarboxylic Acid Derivatives

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target to design ligands with higher affinity and selectivity. mdpi.comresearchgate.net This approach has been successfully applied to the isoquinoline scaffold, including derivatives of 3-Isoquinolinecarboxylic acid, 7-methoxy-.

A prominent example is the development of the clinical candidate PF-06650833, a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). nih.govosti.gov The design process started with a small fragment that had micromolar affinity for IRAK4. Through a structure-based approach, informed by co-crystal structures of inhibitors bound to IRAK4, the fragment was optimized. This involved the strategic addition of chemical groups to improve interactions with the protein's active site and enhance pharmacokinetic properties. The final compound, a 7-methoxyisoquinoline (B1361142) derivative, exhibited nanomolar potency. nih.govosti.gov

Key principles of structure-based design applied in such efforts include:

Fragment-Based Drug Design (FBDD): Starting with small, low-affinity fragments and growing or merging them into more potent leads based on structural information. nih.gov

Targeting Specific Pockets: Designing substituents on the isoquinoline core to occupy specific hydrophobic pockets or form hydrogen bonds with key residues in the target's active site. The design of tetrahydroisoquinoline-3-carboxylate-based inhibitors of matrix metalloproteinases (MMPs) was directed to complement the S1' hydrophobic specificity pocket. researchgate.net

Improving Ligand Efficiency: Optimizing the binding energy per non-hydrogen atom to create potent compounds with favorable physicochemical properties (e.g., lower molecular weight and lipophilicity). nih.gov

Scaffold Hopping: Replacing the core scaffold of a known inhibitor with a different one (like the isoquinoline ring) while maintaining the key interactions with the target protein.

The successful application of these principles to the 7-methoxyisoquinoline scaffold underscores the potential of 3-Isoquinolinecarboxylic acid, 7-methoxy- as a valuable starting point for the development of new therapeutic agents. nih.govosti.gov

Applications of 3 Isoquinolinecarboxylic Acid, 7 Methoxy As a Synthetic Intermediate

Precursors for Bioactive Heterocyclic Compounds

The inherent structural features of 3-Isoquinolinecarboxylic acid, 7-methoxy- make it an attractive starting material for the development of various bioactive heterocyclic compounds. The carboxylic acid moiety serves as a convenient point for amide bond formation and other derivatizations, while the methoxy (B1213986) group can influence the electronic properties and metabolic stability of the final molecule.

Utilization in the Design and Synthesis of Antitumor Agents

While direct utilization of 3-Isoquinolinecarboxylic acid, 7-methoxy- in the synthesis of marketed antitumor agents is not extensively documented, the broader class of substituted isoquinolines and quinolines has shown significant promise in cancer therapy. For instance, the synthesis of methoxy-indolo[2,1-a]isoquinolines has been explored for their antitumor properties. nih.gov Furthermore, a related compound, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, has been investigated for its in vivo antiproliferative activity in a colorectal carcinoma model. researchgate.net This suggests that the 7-methoxy-isoquinoline-3-carboxylic acid core can serve as a valuable scaffold for the development of novel anticancer agents. The general approach often involves the elaboration of the isoquinoline (B145761) core to create complex heterocyclic systems that can interact with various biological targets implicated in cancer progression.

Research into the antitumor potential of quinoline (B57606) derivatives has also provided insights that could be applicable to their isoquinoline analogues. Studies have shown that new 8-[(2H-tetrazol-5-yl)methoxy]quinoline derivatives exhibit inhibitory effects on the growth of human breast cancer cells (MCF-7). nih.gov These findings highlight the potential for developing potent antitumor agents by functionalizing the core heterocyclic ring system, a strategy that is directly applicable to derivatives of 3-Isoquinolinecarboxylic acid, 7-methoxy-.

Table 1: Examples of Isoquinoline and Quinoline Derivatives with Antitumor Activity

| Compound Class | Biological Activity | Reference |

| Methoxy-indolo[2,1-a]isoquinolines | Antitumor activity | nih.gov |

| 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | In vivo antiproliferative activity in colorectal carcinoma | researchgate.net |

| 8-[(2H-tetrazol-5-yl)methoxy]quinoline derivatives | Inhibitory effects on MCF-7 human breast cancer cells | nih.gov |

Role in the Preparation of Angiotensin Converting Enzyme (ACE) Inhibitor Analogues

The tetrahydroisoquinoline-3-carboxylic acid scaffold is a key structural component of several potent Angiotensin Converting Enzyme (ACE) inhibitors. rsc.org One prominent example is Quinapril, a widely used antihypertensive drug. nih.gov The synthesis of Quinapril and its analogues involves the coupling of a substituted tetrahydroisoquinoline-3-carboxylic acid derivative with an amino acid ester. nih.gov

Specifically, the synthesis of a dimethoxy analogue of Quinapril has been reported, highlighting the feasibility of incorporating methoxy substituents onto the isoquinoline ring. nih.gov This suggests that 3-Isoquinolinecarboxylic acid, 7-methoxy- could serve as a valuable precursor for novel ACE inhibitors. The synthetic strategy would likely involve the reduction of the isoquinoline ring to the corresponding tetrahydroisoquinoline, followed by coupling with the appropriate amino acid derivative. The presence of the methoxy group at the 7-position could modulate the pharmacokinetic and pharmacodynamic properties of the resulting ACE inhibitor.

Table 2: Key Moieties in the Synthesis of ACE Inhibitors

| Precursor Moiety | Resulting ACE Inhibitor | Significance | Reference |

| Tetrahydroisoquinoline-3-carboxylic acid | Quinapril | Core structural component | rsc.orgnih.gov |

| Substituted Tetrahydroisoquinoline-3-carboxylic acid | Quinapril Analogues | Potential for modulated activity | nih.gov |

Intermediates for Other Pharmacologically Relevant Scaffolds, e.g., DPP-IV Inhibitors

Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The search for novel DPP-IV inhibitors has led to the exploration of a wide range of heterocyclic scaffolds. Notably, isoquinoline-based structures have emerged as promising candidates. mdpi.com

Recent studies have focused on the synthesis of angular-substituted nih.govnih.govthiazino[3,4-a]isoquinolines as potent DPP-IV inhibitors. mdpi.com The synthetic route to these compounds often starts from 3,4-dihydroisoquinoline (B110456) derivatives, which can be readily prepared from 3-Isoquinolinecarboxylic acid, 7-methoxy-. The carboxylic acid can be converted to a suitable functional group that facilitates the annulation of the thiazine (B8601807) ring. This demonstrates the potential of 3-Isoquinolinecarboxylic acid, 7-methoxy- as a versatile intermediate for accessing complex, fused heterocyclic systems with DPP-IV inhibitory activity. The development of novel tricyclic scaffolds based on this approach is an active area of research. nih.govnih.gov

Formation of Complex Polycyclic and Alkaloid Structures utilizing the Isoquinolinecarboxylic Acid Moiety

The isoquinoline core is the central building block of a large and diverse family of alkaloids with a wide range of biological activities. The synthesis of these complex natural products often relies on the strategic functionalization of simpler isoquinoline precursors. 3-Isoquinolinecarboxylic acid, 7-methoxy- provides a valuable starting point for the construction of such intricate molecular architectures.

A powerful method for the synthesis of isoquinolines and their reduced derivatives is the Pomeranz–Fritsch reaction and its modifications, such as the Pomeranz–Fritsch–Bobbitt cyclization. wikipedia.orgorganicreactions.orgresearchgate.net This reaction allows for the construction of the isoquinoline ring system from readily available starting materials. More advanced strategies combine multicomponent reactions, like the Ugi reaction, with subsequent Pomeranz–Fritsch cyclization to rapidly generate diverse isoquinoline scaffolds. acs.org

A practical example is the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a compound related to simple isoquinoline alkaloids. nih.gov This synthesis employs a Pomeranz–Fritsch–Bobbitt cyclization as a key step to form the tetrahydroisoquinoline core. nih.gov Although this example features a dimethoxy substitution pattern, the underlying synthetic principles are directly applicable to a 7-methoxy substituted precursor, demonstrating the utility of this methodology in the synthesis of optically active alkaloid precursors.

Development of Photoregulated Peptides and Proteins Incorporating Isoquinolinecarboxylic Acid Moieties

The precise spatial and temporal control of biological processes is a major goal in chemical biology. One approach to achieve this is through the use of "caged" molecules, where a bioactive compound is rendered inactive by a photolabile protecting group. The activity can then be restored by irradiation with light of a specific wavelength. nih.gov This concept has been extended to peptides and proteins, leading to the development of photoregulated biomolecules. rsc.org

The synthesis of photocaged peptides typically involves the incorporation of an amino acid that has been modified with a photolabile group. chemrxiv.orgchemrxiv.orgnih.gov While the direct application of 3-Isoquinolinecarboxylic acid, 7-methoxy- in this context is not yet established, its structural features suggest potential utility. The isoquinoline ring system itself possesses inherent photochemical properties that could be exploited in the design of novel photocleavable linkers.

For instance, the carboxylic acid moiety of 3-Isoquinolinecarboxylic acid, 7-methoxy- could be used to attach it to the N-terminus or a side chain of a peptide. The methoxy group could be used to fine-tune the photophysical properties of the isoquinoline ring. Upon irradiation, a photochemical reaction could be triggered that leads to the cleavage of the peptide backbone or the release of a signaling molecule. This represents an exciting, albeit currently speculative, avenue for the future application of this versatile synthetic intermediate.

Structure Activity Relationship Sar Studies of 3 Isoquinolinecarboxylic Acid, 7 Methoxy Analogues

Impact of Substitution Patterns on Biological Activity of Isoquinolinecarboxylic Acid Derivatives

The biological activity of isoquinolinecarboxylic acid derivatives is highly dependent on the nature and position of substituents on the isoquinoline (B145761) core. Research into this scaffold, particularly as antagonists for the N-methyl-D-aspartate (NMDA) receptor, has revealed critical insights into how structural modifications modulate potency and selectivity.

Alterations to the core structure, such as the degree of saturation and the placement of functional groups, significantly impact receptor affinity. For instance, in the development of NMDA antagonists, the tetrahydroisoquinoline backbone is a key feature. Studies have shown that adding specific groups at various positions can dramatically alter the inhibitory concentration (IC50). One of the most active lead structures identified in a study was 1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acid, which demonstrated an IC50 of 270 nM. researchgate.netresearchgate.net

The substitution pattern also influences physicochemical properties like lipophilicity, which in turn affects how these compounds interact with biological targets. For example, angiotensin receptor blockers (ARBs) with a biphenyl tetrazole or a benzoic acid moiety are designed to exploit hydrophobic interactions within the transmembrane core of the AT1 receptor. nih.gov While not directly 7-methoxy-3-isoquinolinecarboxylic acid, this highlights the principle that acidic and hydrophobic groups are key determinants of interaction. In a series of angiotensin-converting enzyme (ACE) inhibitors, the presence of di-acid forms, as seen in lisinopril, indicated lower non-polar interaction with micelles, suggesting a different absorption mechanism compared to more lipophilic analogues like fosinopril. bg.ac.rs

The introduction of a methoxy (B1213986) group, as in the subject compound, often serves to modulate electronic properties and can provide additional hydrogen bond accepting capabilities, potentially enhancing binding to target proteins. nih.gov The precise impact of the 7-methoxy group on the 3-isoquinolinecarboxylic acid scaffold's activity would depend on the specific biological target being investigated.

| Compound Analogue | Key Substituent(s) | Target/Assay | Reported Activity/Finding | Reference |

|---|---|---|---|---|

| 1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acid | 5-(2-phosphonoethyl) on a tetrahydroisoquinoline core | NMDA Receptor ([3H]CPP binding) | Potent antagonist with an IC50 of 270 nM. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| (S)-EMA401 | (diphenylacetyl) at N-2, 6-methoxy, 5-(phenylmethoxy) | AT2 Receptor | Highly selective antagonist. nih.gov | nih.gov |

Influence of Stereochemistry on Pharmacological Profiles of Chiral Isoquinolinecarboxylic Acid Analogues

Stereochemistry plays a pivotal role in the pharmacological activity of chiral drugs, as biological systems like receptors and enzymes are inherently chiral. For isoquinolinecarboxylic acid analogues that possess one or more chiral centers, the spatial arrangement of atoms can lead to significant differences in potency, efficacy, and target selectivity between enantiomers.